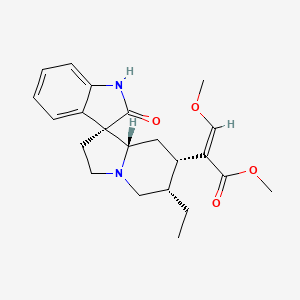

Corynoxine B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Corynoxine B is a natural oxindole alkaloid isolated from the Chinese herbal medicine Uncaria rhynchophylla (Miq.) Jacks. It is known for its neuroprotective properties and its ability to induce autophagy, a cellular degradation process that removes damaged organelles and proteins. This compound has shown potential in treating neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Corynoxine B can be synthesized through various chemical reactions involving the precursor compounds found in Uncaria rhynchophylla. The synthetic route typically involves the extraction of the plant material, followed by purification and isolation of the alkaloid. The reaction conditions often include the use of organic solvents and specific temperature and pH conditions to optimize the yield of this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Uncaria rhynchophylla using advanced extraction techniques such as supercritical fluid extraction and high-performance liquid chromatography. These methods ensure high purity and yield of the compound, making it suitable for pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions: Corynoxine B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its therapeutic potential.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities and potential therapeutic applications .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Corynoxine B exhibits significant neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action:

- Autophagy Induction: this compound enhances autophagy by binding to high mobility group box 1 and 2 (HMGB1/2), promoting the interaction with Beclin 1. This process is crucial for clearing misfolded proteins, including alpha-synuclein, which is implicated in Parkinson's disease .

- Cellular Protection: In various models, including SH-SY5Y cells exposed to manganese, this compound has demonstrated the ability to restore autophagy and protect against cell damage .

Case Studies:

- Alzheimer's Disease Models: In studies using transgenic mice models (5 × FAD), this compound was shown to inhibit amyloid-beta aggregation and improve cognitive function by enhancing neurogenesis in the hippocampus .

- Parkinson's Disease Models: In Drosophila and mouse models of Parkinson's disease, this compound improved behavioral outcomes by enhancing autophagy and reducing alpha-synuclein levels .

Cancer Treatment

This compound has also been investigated for its potential anti-cancer properties.

Mechanism of Action:

- Induction of Cell Death: It has been shown to exert cytostatic effects in pancreatic cancer through reactive oxygen species (ROS) signaling pathways. Additionally, it influences the AKT-mTOR pathway in non-small cell lung cancer .

- Antiviral Properties: Recent studies have highlighted its anti-HIV activity, with effective concentrations reported for this compound and its derivatives .

Case Studies:

- Pancreatic Cancer: Research indicates that this compound can inhibit cell proliferation in pancreatic cancer cell lines via ROS-mediated mechanisms .

- Non-Small Cell Lung Cancer: The compound has been shown to affect cellular pathways that lead to reduced tumor growth and increased apoptosis in cancer cells .

Comparative Data Table

| Application Area | Mechanism of Action | Model Used | Outcome |

|---|---|---|---|

| Neuroprotection | Autophagy induction via HMGB1/2 | 5 × FAD mice | Improved cognitive function |

| Drosophila models | Enhanced autophagy, reduced alpha-synuclein | ||

| Cancer Treatment | ROS-p38 mediated cytostatic effects | Pancreatic cancer cell lines | Inhibition of cell proliferation |

| AKT-mTOR pathway modulation | Non-small cell lung cancer | Increased apoptosis | |

| Antiviral Activity | Direct inhibition of viral replication | HIV-infected cell lines | Reduced viral load |

Challenges and Future Directions

Despite its promising applications, the clinical use of this compound is limited by its low brain permeability and bioavailability. Recent modifications, such as the development of derivatives like CB6, aim to enhance these properties while retaining neuroprotective effects . Future research should focus on optimizing these compounds for better therapeutic efficacy.

Mecanismo De Acción

Corynoxine B exerts its effects primarily by inducing autophagy. It activates the PIK3C3 complex, promoting the production of phosphatidylinositol 3-phosphate (PI3P), which is essential for the formation of autophagosomes. This process leads to the degradation of damaged organelles and proteins, thereby protecting neurons from toxicity. This compound also inhibits the AKT/mTOR signaling pathway, further enhancing autophagy and promoting neuronal survival .

Comparación Con Compuestos Similares

Corynoxine: An enantiomer of Corynoxine B, also isolated from Uncaria rhynchophylla, with similar autophagy-inducing properties.

Corynoxeine: Another alkaloid from the same plant, known for its neuroprotective effects.

Isorhynchophylline: A related compound with neuroprotective and anti-inflammatory properties.

Isocorynoxeine: Similar to this compound, with potential therapeutic applications in neurodegenerative diseases.

Rhynchophylline: An alkaloid with neuroprotective effects and potential use in treating Alzheimer’s disease.

Uniqueness of this compound: this compound is unique due to its specific ability to induce autophagy through the activation of the PIK3C3 complex and inhibition of the AKT/mTOR pathway. This dual mechanism makes it particularly effective in promoting neuronal survival and reducing the accumulation of toxic proteins in neurodegenerative diseases .

Actividad Biológica

Corynoxine B, a natural alkaloid derived from the plant Uncaria rhynchophylla, has garnered attention for its diverse biological activities, particularly in neuroprotection and cancer therapy. This article explores the compound's mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

This compound primarily exerts its effects through the induction of autophagy, a vital cellular process that degrades and recycles cellular components. The compound enhances autophagy by binding to high mobility group box 1 and 2 (HMGB1/2), promoting their interaction with Beclin-1, a crucial regulator of autophagy. This interaction activates the phosphatidylinositol 3-kinase III (PI3KC3) complex, facilitating autophagic flux and clearance of toxic proteins such as α-synuclein, which is implicated in neurodegenerative diseases like Parkinson's disease (PD) .

Table 1: Mechanisms of this compound in Autophagy Induction

| Mechanism | Description |

|---|---|

| Binding to HMGB1/2 | Enhances interaction with Beclin-1 for autophagy activation |

| PI3KC3 Activation | Promotes production of phosphatidylinositol 3-phosphate (PI3P) |

| Clearance of α-synuclein | Reduces accumulation of toxic proteins associated with neurodegeneration |

Neuroprotective Effects

This compound has shown promising results in various models of neurodegeneration. In studies involving Drosophila and mouse models transgenic for α-synuclein, this compound administration resulted in improved motor functions and reduced neurodegenerative pathology. Specifically, it restored autophagic activity impaired by α-synuclein aggregation .

Case Study: Neuroprotection in Parkinson's Disease Models

In a study using a transgenic mouse model of PD, this compound was administered to evaluate its neuroprotective effects. The results indicated that this compound significantly enhanced autophagic clearance of α-synuclein aggregates, leading to improved behavioral outcomes and reduced neuronal loss .

Anticancer Properties

This compound also exhibits anticancer properties, particularly against pancreatic cancer. Research indicates that it induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of endoplasmic reticulum (ER) stress pathways. In vitro studies demonstrated that this compound inhibited cell proliferation and triggered apoptosis in pancreatic cancer cell lines .

Table 2: Effects of this compound on Pancreatic Cancer Cells

| Parameter | Effect |

|---|---|

| Cell Proliferation | Inhibited |

| Apoptosis | Induced via ROS and ER stress |

| Tumor Growth | Significantly reduced in vivo |

Propiedades

IUPAC Name |

methyl (E)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15+,19+,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXYUDFNWXHGBE-XYEDMTIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.